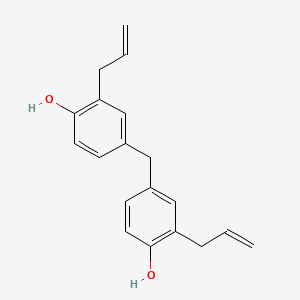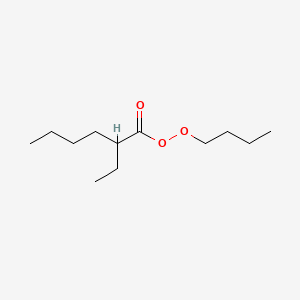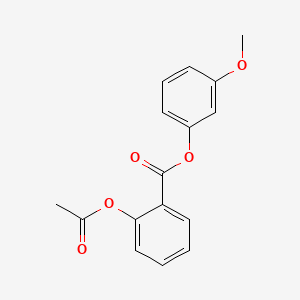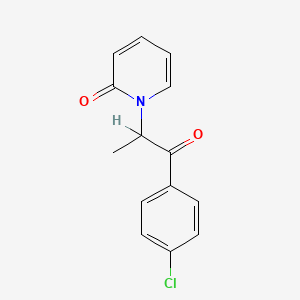
3,4,5-Tribromo-2-chloro-6-methylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,5-Tribromo-2-chloro-6-methylphenol: is a halogenated phenol compound with the molecular formula C7H4Br3ClO . It is characterized by the presence of three bromine atoms, one chlorine atom, and one methyl group attached to a phenol ring. This compound is known for its antimicrobial properties and is used in various applications, including as a preservative and disinfectant .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Tribromo-2-chloro-6-methylphenol typically involves the bromination and chlorination of 2,6-dimethylphenol. The process can be summarized as follows:
Bromination: 2,6-dimethylphenol is treated with bromine in the presence of a catalyst such as iron(III) bromide. This step introduces bromine atoms at the 3, 4, and 5 positions of the phenol ring.
Chlorination: The brominated product is then subjected to chlorination using chlorine gas or a chlorinating agent like thionyl chloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to maximize yield and purity .
化学反応の分析
Types of Reactions:
Oxidation: 3,4,5-Tribromo-2-chloro-6-methylphenol can undergo oxidation reactions, leading to the formation of quinones and other oxidized products.
Reduction: Reduction reactions can convert the compound into less halogenated phenols or completely dehalogenated phenols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like sodium hydroxide, ammonia, and alkyl halides are used under basic or acidic conditions.
Major Products:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Less halogenated or dehalogenated phenols.
Substitution: Phenolic derivatives with different substituents replacing the halogen atoms.
科学的研究の応用
Chemistry: 3,4,5-Tribromo-2-chloro-6-methylphenol is used as a reagent in organic synthesis, particularly in the preparation of halogenated aromatic compounds. It serves as a building block for the synthesis of more complex molecules .
Biology: The compound’s antimicrobial properties make it useful in biological research, especially in studies involving bacterial and fungal inhibition. It is often used in microbiological assays to test the efficacy of antimicrobial agents .
Medicine: In medicine, this compound is explored for its potential use as an antiseptic and disinfectant. Its ability to inhibit microbial growth makes it a candidate for developing new antimicrobial formulations .
Industry: Industrially, the compound is used as a preservative in various products, including cosmetics, personal care items, and household cleaners.
作用機序
The antimicrobial activity of 3,4,5-Tribromo-2-chloro-6-methylphenol is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and leakage of cellular contents. This disruption ultimately results in cell death .
Molecular Targets and Pathways:
Cell Membrane: The primary target is the microbial cell membrane, where the compound causes structural damage.
Enzymatic Inhibition: The compound may also inhibit key enzymes involved in microbial metabolism, further contributing to its antimicrobial effects.
類似化合物との比較
2,4,6-Tribromo-3-methylphenol: Similar in structure but lacks the chlorine atom.
3,4,5-Tribromo-2,6-dimethylbenzoic acid: Contains additional methyl groups and a carboxylic acid functional group.
1,3,5-Tribromo-2-methoxy-4-methylbenzene: Contains a methoxy group instead of a hydroxyl group
Uniqueness: 3,4,5-Tribromo-2-chloro-6-methylphenol is unique due to the presence of both bromine and chlorine atoms on the phenol ring. This combination of halogens enhances its antimicrobial properties and makes it more effective in various applications compared to similar compounds .
特性
CAS番号 |
84282-19-9 |
|---|---|
分子式 |
C7H4Br3ClO |
分子量 |
379.27 g/mol |
IUPAC名 |
3,4,5-tribromo-2-chloro-6-methylphenol |
InChI |
InChI=1S/C7H4Br3ClO/c1-2-3(8)4(9)5(10)6(11)7(2)12/h12H,1H3 |
InChIキー |
MHOWPSNCMPUDPO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C(=C1Br)Br)Br)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde](/img/structure/B12661920.png)













